molecular formula C18H15BO3 B123525 Triphenyl borate CAS No. 1095-03-0

Triphenyl borate

Cat. No.: B123525
CAS No.: 1095-03-0
M. Wt: 290.1 g/mol
InChI Key: MDCWDBMBZLORER-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol . This compound is known for its good thermal and chemical stability, making it useful in various applications.

Mechanism of Action

Preparation Methods

Triphenyl borate can be synthesized through the esterification of boric acid with phenol. One common method involves adding boric acid, phenol, and toluene into a synthesis device, heating the mixture to 155°C, and carrying out a programmed heating reaction for 5-6 hours until the temperature reaches 195°C . This method allows for a high conversion rate of boric acid to this compound.

In industrial production, this compound is typically synthesized using similar esterification processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Triphenyl borate can be compared with other borate esters such as:

This compound stands out due to its unique combination of thermal stability, chemical reactivity, and versatility in various applications.

Properties

IUPAC Name

triphenyl borate
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InChI

InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDCWDBMBZLORER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C18H15BO3
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DSSTOX Substance ID

DTXSID40148955
Record name Boric acid, triphenyl ester
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Molecular Weight

290.1 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Triphenyl borate
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CAS No.

1095-03-0
Record name Phenyl borate
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Record name Triphenyl borate
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Record name Triphenyl borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triphenyl borate?

A1: The molecular formula of this compound is C18H15BO3, and its molecular weight is 289.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to characterize this compound. [, , , ] For instance, FT-IR analysis revealed that phenol acts as a support to the borate structure framework in this compound. []

Q3: How does the choice of boron source affect the properties of this compound?

A3: Studies using boron oxide, borax decahydrate, boric acid, and borax pentahydrate as boron sources for this compound synthesis revealed that the source influences the glass transition temperature of the resulting product. This suggests an impact on the thermal properties of this compound. []

Q4: What is the role of this compound in organic synthesis?

A4: this compound acts as a Lewis acid catalyst in various organic reactions. [, , , ] For example, it significantly accelerates the reduction of sulfoxides to sulfides using borane in tetrahydrofuran. []

Q5: How does this compound influence the rate of reduction of sulfoxides?

A5: The presence of 10 mol% this compound dramatically accelerates the reduction of various sulfoxides with borane at room temperature compared to borane alone. This effect is attributed to its Lewis acid properties. []

Q6: What is the role of this compound in the polymerization of methyl methacrylate?

A6: this compound, acting as a Lewis acid, accelerates the living anionic polymerization of methyl methacrylate when initiated with methylaluminum tetraphenylporphyrin. This leads to polymers with narrow molecular weight distribution and controlled molecular weights. []

Q7: Can all boron-containing Lewis acids accelerate the polymerization of methyl methacrylate?

A7: No, while this compound accelerates the polymerization, other boron-containing Lewis acids like boron trifluoride etherate (BF3-OEt2) and boron trichloride (BCl3) lead to rapid termination of the polymerization under similar conditions. []

Q8: How is this compound utilized in the synthesis of amides?

A8: this compound can function as a catalyst in the direct amidation of carboxylic acids with amines, providing a convenient route to amide synthesis. []

Q9: How does this compound contribute to the catalytic asymmetric aziridination reaction?

A9: this compound, in conjunction with ligands like VAPOL or VANOL, forms effective catalysts for asymmetric aziridination. These catalysts enable the synthesis of enantiomerically enriched aziridines from N-benzhydryl imines and diazo compounds. [, ]

Q10: What is the significance of this compound in the synthesis of cis-5,6-dihydro-1,10-phenanthrolines?

A10: The reaction of this compound with specific epoxide precursors provides a pathway for the synthesis of cis-5,6-dihydro-1,10-phenanthrolines, a class of compounds with potential applications in supramolecular chemistry due to their chirality and ligating properties. []

Q11: How does this compound enable the synthesis of unsubstituted boron subnaphthalocyanines?

A11: this compound plays a crucial role in synthesizing unsubstituted boron subnaphthalocyanines, effectively preventing unwanted halogenation at the bay-position. []

Q12: Can this compound facilitate the formation of tetraarylboratirene anions?

A12: Research suggests that the photochemistry of tetraarylborate salts, specifically those containing a phenylethynyl substituent, can lead to the formation of tetraarylboratirene anions upon UV irradiation. [] This finding highlights the potential of this compound derivatives in photochemical transformations.

Q13: How does this compound perform as an additive in lithium iron phosphate (LiFePO4) cathodes?

A13: Studies indicate that this compound, when used as an additive in LiFePO4 cathodes, can enhance the battery's performance, particularly at elevated temperatures. []

Q14: Does this compound exhibit stability under various conditions?

A14: The stability of this compound is influenced by factors like temperature, solvent, and the presence of other reagents. For instance, it is relatively stable in tetrahydrofuran at room temperature but can decompose at higher temperatures. [, , ]

Q15: How is computational chemistry employed in understanding this compound?

A15: Computational methods, including ab initio calculations and density functional theory (DFT), provide insights into the electronic structure and properties of this compound. For example, these methods have been used to calculate boron chemical shift tensors, providing a deeper understanding of its NMR behavior. []

Q16: How do structural modifications of this compound affect its reactivity?

A16: Modifying the phenyl rings in this compound with electron-donating or electron-withdrawing groups can influence its Lewis acidity and, consequently, its reactivity in various chemical reactions. [, ]

Q17: What analytical techniques are employed to study this compound?

A17: Researchers utilize techniques like FT-IR, NMR, X-ray crystallography, and thermogravimetric analysis (TGA) to study the structure, purity, and thermal properties of this compound. [, , ]

Q18: What are the environmental concerns associated with this compound?

A18: While specific data on the environmental impact of this compound might be limited, it's essential to consider its potential effects on ecosystems and explore strategies for responsible waste management and recycling. []

Q19: Are there alternatives to this compound in its various applications?

A19: Yes, depending on the specific application, other Lewis acid catalysts or additives, such as other borate esters or aluminum-based compounds, can be considered as alternatives to this compound. The choice of alternative depends on factors like cost, performance, and environmental impact. []

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